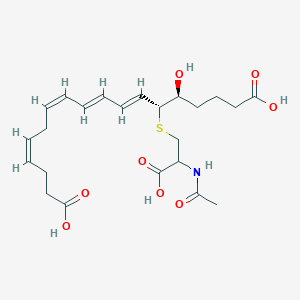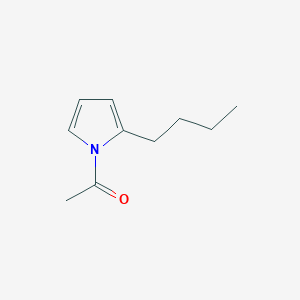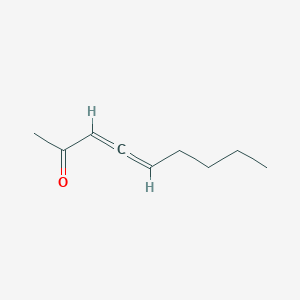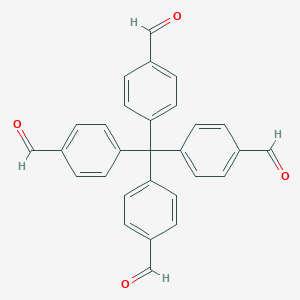
Tetrakis(4-formylphenyl)methane
Overview
Description
Tetrakis(4-formylphenyl)methane is a chemical compound with the molecular formula C29H20O4 . It is also known by other names such as 4-[tris(4-formylphenyl)methyl]benzaldehyde . The molecular weight of this compound is 432.5 g/mol .
Synthesis Analysis
A new three-dimensional metal-organic framework (MOF) was synthesized by linking ditopic amino functionalized polyoxometalate with 4-connected tetrahedral tetrakis (4-formylphenyl)methane building units through imine condensation .Molecular Structure Analysis
The structure of this MOF, termed MOF-688, was solved by single crystal X-ray diffraction and found to be triply interpenetrated diamond-based dia topology .Chemical Reactions Analysis
The synthesis of three-dimensional covalent-organic frameworks has been achieved through the use of tetrakis-(4-formylphenyl)methane . The first imine-linked 3D COF, COF-300, was reported by Yaghi and coworkers in 2009, and is synthesized from tetrakis-(4-aminophenyl)methane (TAPM) and terephthalaldehyde .Physical And Chemical Properties Analysis
The melting point of this compound is >180 °C (decomp) (Solv: ethyl acetate (141-78-6)). The predicted boiling point is 634.9±55.0 °C and the predicted density is 1.262±0.06 g/cm3 .Scientific Research Applications
Labeling in Nucleic Acids and X-ray Crystallography : A study found that Tetrakis(acetoxymercuri)methane is useful for labeling sulfur sites in nucleic acids and may aid in preparing heavy metal derivatives of proteins for X-ray crystallographic studies (Strothkamp, Lehmann, & Lippard, 1978).
Electronic Properties of Nanometer-sized Structures : Research on Tetrakis[4-(pyrimidyl)phenyl]methanes has highlighted their potential in electronic applications due to properties like intramolecular exciplex coupling and ECEC redox processes (Zimmermann, Freundel, Gompper, & Müller, 2000).
Hydrogen-Bonded Networks in Tetraphenols : A study demonstrated the potential of hydrogen-bonded networks in tetraphenols for understanding molecular structures and dynamics in complex organic compounds (Fournier, Maris, Simard, & Wuest, 2003).
Synthesis of Aromatic Hydrocarbons : The synthesis of tetrakis(2-pyridyl)methane has been explored as a method to create a new class of aromatic hydrocarbons with unique properties (Matsumoto, Kannami, & Oda, 2003).
Weak Hydrogen Bonding and Diamondoid Lattices : Studies have shown that weak hydrogen bonds between acetylenic groups in tetrakis(4-ethynylphenyl)methane create interwoven diamondoid lattices, suggesting potential in material science (Galoppini & Gilardi, 1999).
Gas Adsorption and Catalysis : Tetrakis(4-aminophenyl)methane-based dendrimer and polymer have shown promise in gas adsorption properties and crystallographic properties, indicating potential future applications in adsorption and catalysis (Liao Huan-I, 2015).
Energetic Materials in Organic Azides : Stable organic azides based on rigid tetrahedral methane and adamantane structures have been identified as high-energy materials useful for new polymer and nanomaterial developments and bioconjugations (Schilling & Bräse, 2007).
Complexes with Metals : Research has shown that Tetrakis-(n-butylthiomethyl)methane forms complexes with metals like Pd, Pt, or Hg, acting as a doubly bidentate chelate, useful in coordination chemistry (Goodall, 1967).
Applications in Light-Emitting Devices : Tetraphenylmethane-based materials have been studied for their potential in high-efficiency light-emitting devices, attributed to their high crystallization and glass transition temperatures (Yeh et al., 2001).
Crystal Structure Analysis : Studies on the crystal structure of tetrakis(phenylmethoxy)methane have revealed insights into molecular networks, providing valuable information for crystallography (Latimer et al., 1989).
Mechanism of Action
Safety and Hazards
While specific safety and hazard information for Tetrakis(4-formylphenyl)methane is not available, general precautions should be taken while handling it. This includes avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
properties
IUPAC Name |
4-[tris(4-formylphenyl)methyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20O4/c30-17-21-1-9-25(10-2-21)29(26-11-3-22(18-31)4-12-26,27-13-5-23(19-32)6-14-27)28-15-7-24(20-33)8-16-28/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFUMXIARBFRPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(C2=CC=C(C=C2)C=O)(C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514328 | |
| Record name | 4,4',4'',4'''-Methanetetrayltetrabenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
617706-61-3 | |
| Record name | 4,4',4'',4'''-Methanetetrayltetrabenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of Tetrakis(4-formylphenyl)methane lend itself to creating microporous polymers?
A1: this compound possesses four aldehyde (-CHO) groups extending from a central carbon atom, giving it a tetrahedral geometry. [] This tetrahedral structure makes it an ideal building block for creating three-dimensional, hyper-cross-linked polymers. [] The aldehyde groups can react with suitable diamine monomers through condensation polymerization, forming robust benzoxazole linkages and generating a porous network. [] The size and nature of the diamine used can be modified to tune the pore size and properties of the resulting polymer. []
Q2: What makes this compound-derived polymers suitable for gas adsorption and separation?
A2: Research indicates that microporous polybenzoxazoles synthesized using this compound as a building block demonstrate promising gas adsorption properties. [] These polymers exhibit a high affinity for carbon dioxide (CO2) due to the presence of heteroatoms like nitrogen and oxygen within their structure. [] The microporous nature of these polymers, with pore sizes often falling within the range of 0.98-1.46 nm, allows for selective adsorption of CO2 over other gases like nitrogen (N2) and methane (CH4). [] This selectivity, coupled with their high adsorption capacity, makes these polymers potentially valuable for applications like carbon capture and gas separation technologies.
Q3: Beyond gas adsorption, what other applications can benefit from the unique properties of polymers derived from this compound?
A3: The mechanical properties of polymers synthesized using this compound can be tailored for specific applications. For example, researchers have created a self-healing polymer with fast elastic recovery using this compound as a crosslinker for a poly(dimethylsiloxane) backbone. [] The resulting material displays remarkable stretchability (strain at break ~1400%) and can rapidly return to its original shape after stretching. [] This self-healing property arises from the reversible nature of the dynamic bonds formed during the crosslinking process, making it a promising material for applications requiring flexibility, durability, and self-repair capabilities, such as soft robotics, electronic skins, and biosensors. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




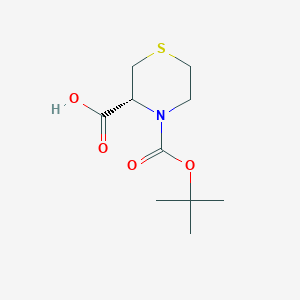

![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI)](/img/structure/B47640.png)

